1-Propanone, 3-(hydroxyamino)-1,3-diphenyl-, oxime
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Overview
Description
1-Propanone, 3-(hydroxyamino)-1,3-diphenyl-, oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen atoms or organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 3-(hydroxyamino)-1,3-diphenyl-, oxime typically involves the reaction of a ketone with hydroxylamine. The general reaction can be represented as follows: [ \text{R1R2C=O + NH2OH → R1R2C=NOH + H2O} ] In this case, the ketone used is 1-Propanone, 3-(hydroxyamino)-1,3-diphenyl-. The reaction is usually carried out in an acidic or basic medium to facilitate the formation of the oxime.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Propanone, 3-(hydroxyamino)-1,3-diphenyl-, oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oximes or other derivatives.
Scientific Research Applications
1-Propanone, 3-(hydroxyamino)-1,3-diphenyl-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-(hydroxyamino)-1,3-diphenyl-, oxime involves its interaction with molecular targets through its oxime group. The oxime group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Acetone oxime: Similar structure but with different substituents.
Benzophenone oxime: Another oxime with a different aromatic group.
Cyclohexanone oxime: A cyclic ketone oxime with distinct properties.
Uniqueness: 1-Propanone, 3-(hydroxyamino)-1,3-diphenyl-, oxime is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of aromatic and oxime groups makes it versatile for various applications, distinguishing it from other oximes.
Properties
CAS No. |
59305-69-0 |
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Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N-[3-(hydroxyamino)-1,3-diphenylpropylidene]hydroxylamine |
InChI |
InChI=1S/C15H16N2O2/c18-16-14(12-7-3-1-4-8-12)11-15(17-19)13-9-5-2-6-10-13/h1-10,14,16,18-19H,11H2 |
InChI Key |
ZUWXMDDZLGXBOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=NO)C2=CC=CC=C2)NO |
Origin of Product |
United States |
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